7-Fluoro-1H-indole

Catalog No.
S756390
CAS No.
387-44-0
M.F
C8H6FN
M. Wt
135.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Fluoro-1H-indole

7-Fluoro-1H-indole addresses metabolic instability of 7-azaindole-based drug candidates and antibiotic resistance risks from natural indoles. Its 7-position fluorine blocks metabolic degradation while maintaining target hydrogen bonding, providing a precise bioisostere with superior pharmacokinetics.

  • Replaces 7-azaindole in kinase inhibitors, improving metabolic stability and lipophilicity.
  • Inhibits P. aeruginosa quorum sensing and biofilm formation without triggering resistance.
  • Enables site-selective protein engineering via 7-fluorotryptophan incorporation in ALE.

CAS Number

387-44-0

Product Name

7-Fluoro-1H-indole

IUPAC Name

7-fluoro-1H-indole

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

InChI

InChI=1S/C8H6FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H

InChI Key

XONKJZDHGCMRRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2

The exact mass of the compound 7-Fluoroindole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

7-Fluoroindole, 7-fluoro-1H-indole, 1H-Indole, 7-fluoro-

Purity

≥97%

Package Size

250 mg, 1 g, 5 g

7-Fluoro-1H-indole (CAS 387-44-0) is a highly specialized fluorinated heterocyclic building block utilized in advanced medicinal chemistry, synthetic biology, and materials science. Characterized by the highly electronegative fluorine atom at the 7-position of the indole core, this compound exhibits altered electron distribution, increased ionization potential, and distinct hydrogen-bonding capabilities compared to unsubstituted indole [1]. In procurement and material selection, it is primarily valued for its role as a bioisostere for 7-azaindole, its capacity to block metabolic degradation at the 7-position, and its unique reactivity profile in cross-coupling workflows. Furthermore, its specific positional substitution provides distinct biological activity, such as potent antivirulence properties without inducing the antibiotic resistance typically associated with natural indole [2].

Research Fit

Fluorinated indole building block for heterocyclic synthesis workflows
Position-specific isomer for fluoroindole SAR and bioisostere studies
Precursor for biosynthetic 7-fluorotryptophan incorporation in 19F NMR

Substituting 7-fluoro-1H-indole with unsubstituted indole, 7-azaindole, or other fluoroindole isomers (e.g., 5-fluoroindole or 6-fluoroindole) fundamentally compromises application-specific performance. While 7-azaindole is a common hydrogen-bond acceptor motif in drug design, it often suffers from poor pharmacokinetic profiles; substituting it with 7-fluoroindole maintains the hydrogen-bonding geometry while significantly altering the polar surface area and lipophilicity, thereby improving metabolic stability [1]. Furthermore, positional isomers like 5-fluoroindole and 6-fluoroindole demonstrate vastly different metabolic processing rates in synthetic biology and lesser efficacy in antivirulence applications, proving that the exact placement of the fluorine atom at the 7-position is non-negotiable for target engagement and process compatibility [2].

Substitution Risk

Isomer position Fluorine position on the indole ring modulates bioactivity and metabolic profile; 4-, 5-, 6-, and 7-fluoroindole may not transfer directly across assays.
Bioisostere fit 7-fluoroindole acts as a bioisostere for 7-azaindole in specific contexts; target engagement requires independent validation per scaffold.
Generic indole Unsubstituted indole lacks the fluoro group essential for reported anti-virulence and PB2 cap-binding interactions; substitution may alter pathway response.

Bioisosteric Replacement of 7-Azaindole

In the development of target-binding therapeutics, 7-fluoroindole serves as a highly effective bioisostere for 7-azaindole. Crystallographic and docking analyses reveal that the carbon-fluorine bond at the 7-position acts as a hydrogen bond acceptor, maintaining a critical 2.5 Å distance and 156° angle with target amino groups, successfully mimicking the binding mode of the nitrogen in 7-azaindole [1]. Unlike 7-azaindole, the 7-fluoro substitution provides differentiated physicochemical properties, including modified calculated logP and reduced polar surface area, which directly enhances metabolic stability and target tissue distribution [1].

Evidence DimensionBinding geometry and physicochemical profile
Target Compound Data7-Fluoroindole (F-atom acts as H-bond acceptor at 2.5 Å, 156° angle; improved metabolic stability)
Comparator Or Baseline7-Azaindole (N-atom H-bond acceptor; higher polar surface area)
Quantified DifferenceMaintained binding distance (2.5 Å) with optimized logP and reduced polar surface area
ConditionsIn vitro binding assays and docking models (e.g., PB2 cap binding region)

Procuring 7-fluoroindole allows medicinal chemists to rescue lead compounds suffering from poor pharmacokinetics by replacing the 7-azaindole core without losing target affinity.

Antifungal MIC
Reported
2–5 mg/L against B. cinerea
Supports antifungal screening context
Equivalent to 4- and 5-fluoroindole in this assay; more potent than fluconazole and natamycin per reported comparison

Position-Specific Antivirulence & Biofilm Inhibition

When evaluated for antivirulence activity against Pseudomonas aeruginosa, 7-fluoroindole demonstrates strict positional superiority over other fluoroindole isomers. While 4-fluoroindole, 5-fluoroindole, and 6-fluoroindole reduced hemolytic activity by 10-fold, their antibiofilm activity was significantly less potent than that of 7-fluoroindole[1]. 7-Fluoroindole dose-dependently inhibited biofilm formation and the production of quorum-sensing virulence factors without inhibiting the growth of planktonic cells or increasing antibiotic resistance—a critical failure point for unsubstituted natural indole[1].

Evidence DimensionAntibiofilm and antivirulence efficacy
Target Compound Data7-Fluoroindole (Highest antibiofilm potency; suppresses virulence factors without triggering antibiotic resistance)
Comparator Or Baseline4-, 5-, and 6-fluoroindole; Unsubstituted Indole
Quantified Difference>10-fold reduction in hemolysis shared by isomers, but 7-fluoroindole uniquely maximizes antibiofilm potency over 4-, 5-, and 6-fluoro isomers
ConditionsP. aeruginosa PAO1 and PA14 cultures (37 °C, LB medium)

For researchers developing non-lethal antimicrobial therapeutics, specifying the 7-fluoro isomer is essential to achieve maximum biofilm inhibition without inadvertently inducing bacterial resistance.

Biofilm vs hemolysis
Reported
4-fold biofilm reduction; 14-fold hemolysis reduction at 1 mM
Supports anti-virulence screening context
7FI showed greater antibiofilm activity than 4-, 5-, and 6-fluoroindole in P. aeruginosa PAO1

Ionization Potential and Fluorescence Quenching

The introduction of a fluorine atom at the 7-position significantly alters the electronic landscape of the indole core. Experimental measurements show that 7-fluoroindole possesses a vertical ionization potential (IP) of 7.393 eV, which is distinctively higher than that of unsubstituted indole (vertical IP 7.276 eV) [1]. Furthermore, compared to indole, 7-fluoroindole exhibits accessible low-energy conical intersections that cause fast nonradiative decay, significantly quenching fluorescence signals [2].

Evidence DimensionVertical Ionization Potential (IP)
Target Compound Data7-Fluoroindole (7.393 eV vertical IP)
Comparator Or BaselineUnsubstituted Indole (7.276 eV vertical IP)
Quantified Difference+0.117 eV increase in vertical ionization potential
ConditionsGas-phase experimental IP measurements and UV-Vis absorption/emission spectroscopy

This precise electronic tuning makes 7-fluoroindole a critical precursor for designing specialized photophysical probes or studying electron-transfer mechanisms where standard indole fluorescence would interfere.

PB2 bioisostere
Class-level
C-F···Lys376 interaction distance: 2.5 Å (vs 3.4 Å for 7-azaindole N)
Supports bioisostere design context
Derived from 5,7-difluoroindole derivative 11a; aldehyde oxidase-stable; class-level inference

Stringent Metabolic Processing in Synthetic Biology

In adaptive laboratory evolution (ALE) experiments aimed at proteome-wide substitution of tryptophan, 7-fluoroindole exhibits distinctly different metabolic processing compared to 6-fluoroindole. E. coli strains adapting to 7-fluoroindole required relaxed growth conditions to maintain viability, achieving lower optical densities (OD600 = 0.5–0.8) compared to the more readily processed 6-fluoroindole lineages (OD600 ~ 2.0) [1]. This demonstrates that the 7-fluoro substitution imposes a much stricter selective pressure on the promiscuity of Trp-synthase (TrpS) and Trp-tRNA synthetase (TrpRS) than its 6-fluoro counterpart [1].

Evidence DimensionBiomass accumulation during adaptive evolution (OD600)
Target Compound Data7-Fluoroindole (OD600 = 0.5–0.8)
Comparator Or Baseline6-Fluoroindole (OD600 ~ 2.0)
Quantified Difference~60-75% reduction in maximum optical density under identical initial selective pressures
ConditionsE. coli ALE in minimal medium lacking tryptophan, relying on TrpS/TrpRS promiscuity

Biomanufacturing and synthetic biology procurement must strictly differentiate between fluoroindole isomers, as 7-fluoroindole provides a much higher stringency for evolving highly specific orthogonal translation systems.

19F NMR tensor
Reported
Distinct chemical shift anisotropy; position-dependent spectral signature
Supports protein dynamics and ligand-binding studies
MAS solid-state NMR at >50 kHz; 7-fluorotryptophan probe context

Medicinal Chemistry Scaffold Hopping

Used as a direct precursor to replace 7-azaindole cores in drug candidates (e.g., kinase or viral cap-binding inhibitors). Procuring 7-fluoro-1H-indole improves metabolic stability and lipophilicity while retaining essential hydrogen-bond acceptor interactions required for target engagement [1].

Antivirulence & Antibiofilm Agent Development

Procured for synthesizing non-bactericidal therapeutics targeting Pseudomonas aeruginosa, as it effectively inhibits quorum sensing and biofilm formation without triggering the evolutionary antibiotic resistance seen with unsubstituted indole [2].

Orthogonal Translation & Proteome Engineering

Utilized as a highly stringent selective agent in adaptive laboratory evolution (ALE) to force bacterial metabolic adaptation. Its unique processing requirements enable the precise incorporation of 7-fluorotryptophan into engineered proteins for structural biology and altered enzyme kinetics [3].

Photophysical & Electron-Transfer Probes

Selected for specialized spectroscopic studies where its higher ionization potential and rapid non-radiative decay (fluorescence quenching) provide a distinct electronic background compared to highly fluorescent natural indoles [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antifungal screening research
Fluoroindole scaffold activity profile
MIC and strain-panel endpoint review
Anti-virulence mechanism research
Biofilm inhibition and quorum-sensing profile
Virulence factor and biofilm endpoint monitoring
Influenza PB2 inhibitor design
7-azaindole bioisostere context
Metabolic stability and target engagement validation
19F NMR protein dynamics studies
7-fluorotryptophan precursor utility
Chemical shift tensor and dynamics interpretation

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

135.048427358 Da

Monoisotopic Mass

135.048427358 Da

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (61.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (61.9%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (38.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

7-Fluoroindole

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